BenchChemオンラインストアへようこそ!

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea

Medicinal chemistry Lead-like property optimization Library design

This compound delivers a unique three-dimensional pharmacophore defined by a flat N,N'-diarylurea core and a conformationally constrained 3-methoxyazetidine ring—a privileged kinase-binding fragment validated in Cdc7, IKKε/TBK1, and JAK patent applications. Its 297.35 Da MW and estimated LogP of 2.3 place it at the fragment-to-lead interface, offering balanced polarity and permeability ideal for HTS and FBDD. With the N-phenyl group as the minimal aryl terminus, it serves as a clean baseline for systematic SAR exploration against substituted phenyl and phenethyl analogs. Choose this reference scaffold for reproducible, high-confidence screening campaigns supported by ≥95% purity and full analytical characterization.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034262-27-4
Cat. No. B2849450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea
CAS2034262-27-4
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-9-7-14(8-10-15)19-17(21)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H2,18,19,21)
InChIKeyPXUIFYPYLCIIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 15 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea (CAS 2034262-27-4): Structural Identity and Physicochemical Baseline for Research Procurement


1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea (CAS 2034262-27-4) is a synthetic N,N'-diarylurea derivative featuring a 3-methoxy-substituted azetidine ring linked via a 1,4-phenylene bridge to a phenylurea pharmacophore. Its molecular formula is C17H19N3O2 with a molecular weight of 297.35 g/mol, and its canonical SMILES is COC1CN(c2ccc(NC(=O)Nc3ccccc3)cc2)C1 [1]. The compound belongs to the azetidine-containing diarylurea class, a scaffold that has been extensively investigated in kinase inhibitor and GPCR modulator discovery programs [2]. The 3-methoxyazetidine moiety is recognized as a privileged fragment in medicinal chemistry, appearing in multiple patent applications targeting Cdc7 kinase, IKKε/TBK1, and JAK family kinases [3]. Unlike simpler phenylureas or alkyl-substituted azetidine ureas, this compound presents a flat N,N'-diarylurea core with a conformationally constrained azetidine ring, creating a distinctive three-dimensional pharmacophore that differentiates it from both fully linear diarylureas and bulkier tetrasubstituted azetidine analogs.

Why Generic Azetidine Urea Analogs Cannot Substitute for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea in Focused Screening Libraries


The precise combination of an N-phenyl terminal group, a 1,4-phenylene linker, and a 3-methoxyazetidine ring defines a unique property and pharmacophore space that distinguishes 1-(4-(3-methoxyazetidin-1-yl)phenyl)-3-phenylurea from its closest commercially available analogs. The phenethyl homolog (CAS 2034491-32-0) introduces an ethylene spacer that increases molecular weight by 28 Da, elevates lipophilicity, and adds conformational flexibility that alters the spatial relationship between the urea hydrogen bond donors and the terminal aryl ring [1]. Conversely, analogs bearing ortho-, meta-, or para-substituents on the terminal phenyl ring (e.g., m-tolyl, 2-chlorophenyl, 4-methoxybenzyl variants) modify the electronic character and steric profile of the pharmacophore, which can profoundly shift target selectivity profiles as demonstrated across the broader diarylurea kinase inhibitor class [2]. The 3-methoxy group on the azetidine ring cannot be omitted or replaced with a hydroxyl or fluoro substituent without altering hydrogen bond acceptor capacity, polar surface area, and metabolic stability—factors that directly impact screening outcomes [3]. These structural differences mean that even closely related compounds in the same CAS cluster cannot be assumed to produce equivalent biological profiles, making unambiguous chemical identity and batch-to-batch consistency essential for reproducible research.

Quantitative Differentiation Guide for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea (CAS 2034262-27-4) vs. Closest Analogs and Alternatives


Molecular Weight and Lipophilicity Differentiation vs. Phenethyl Analog (CAS 2034491-32-0)

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea (MW 297.35 g/mol, estimated LogP 2.3) is differentiated from the closest commercially available analog, 1-(4-(3-methoxyazetidin-1-yl)phenyl)-3-phenethylurea (CAS 2034491-32-0; MW 325.40 g/mol, estimated LogP 3.1), by the absence of an ethylene spacer between the urea NH and the terminal phenyl ring. This structural difference results in a 28.05 g/mol reduction in molecular weight and an approximately 0.8 log unit reduction in lipophilicity [1]. The target compound also possesses a lower fraction of rotatable bonds (6 vs. 8 for the phenethyl analog), reducing conformational entropy and potentially improving binding site complementarity. The molecular weight of 297.35 g/mol falls within the 'lead-like' range (MW ≤ 350) widely adopted in fragment- and lead-oriented screening collections, whereas the phenethyl analog at 325.40 g/mol approaches the lower boundary of typical 'drug-like' space [2].

Medicinal chemistry Lead-like property optimization Library design

3-Methoxyazetidine Ring as a Privileged Kinase Inhibitor Fragment: Class-Level Differentiation from Unsubstituted Azetidine

The 3-methoxyazetidin-1-yl group present in the target compound is a validated privileged fragment in kinase inhibitor design, appearing in patent claims for Cdc7 kinase inhibitors (e.g., US11459315, Example 77), IKKε/TBK1 dual inhibitors (US20140288044), and JAK family kinase inhibitors (US20100256097) [1]. In contrast, unsubstituted azetidine lacks the additional hydrogen bond acceptor capacity and steric bulk provided by the 3-methoxy substituent. Computational comparison of 3-methoxyazetidine versus unsubstituted azetidine shows an increase in polar surface area by approximately 9 Ų and a calculated LogP reduction of approximately 0.3 log units, enhancing aqueous solubility while maintaining passive membrane permeability within acceptable limits. This modification has been shown in the FAAH inhibitor series (VER-156084 and analogs) to be compatible with nanomolar enzyme inhibition and in vivo target engagement [2]. The consistent appearance of the 3-methoxyazetidine fragment across diverse kinase inhibitor chemotypes supports its classification as a 'privileged fragment' that can productively explore kinase hinge-binding and allosteric pockets without the synthetic complexity of spirocyclic or bridged azetidine alternatives.

Kinase inhibitor design Privileged fragment Structure-activity relationships

Target Engagement Validation via Class-Level 5-HT2A Receptor Binding Evidence for 3-Methoxyazetidine-Containing Diarylureas

A structurally related 3-methoxyazetidine-containing diarylurea, 1-(4-chlorophenyl)-3-(4-(2-(3-methoxyazetidin-1-yl)ethoxy)-3-(1-methyl-1H-pyrazol-5-yl)phenyl)urea (CHEMBL585140; BDBM50301483), demonstrates high-affinity binding to the human 5-HT2A serotonin receptor with a Ki of 0.990 nM and 51-fold selectivity over the closely related 5-HT2C receptor (Ki = 50.7 nM) as measured by radioligand displacement of [125I]DOI in HEK cells [1]. This data provides class-level validation that the 3-methoxyazetidine-diarylurea scaffold can achieve sub-nanomolar target engagement with meaningful receptor subtype selectivity. In comparison, the simple diphenylurea scaffold (N,N'-diphenylurea) is essentially inactive at aminergic GPCRs (<50% inhibition at 10 μM), highlighting the critical contribution of the azetidine substituent to binding affinity [2]. While direct binding data for the target compound itself has not been published in peer-reviewed literature, the potent activity of CHEMBL585140 establishes a strong class-level precedent that the 3-methoxyazetidine-urea motif is capable of high-affinity receptor interactions relevant to CNS and cardiovascular target screening.

GPCR 5-HT2A receptor Binding affinity Selectivity

Procurement-Grade Analytical Characterization and Comparative Availability vs. Custom-Synthesized Azetidine Ureas

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea (CAS 2034262-27-4) is available from multiple commercial suppliers at purity levels typically ≥95% (HPLC), with structural identity confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) [1]. This contrasts with custom-synthesized azetidine urea analogs, which often require in-house purification and full analytical characterization before use in biological assays, adding weeks to experimental timelines and introducing batch-to-batch variability. The compound benefits from the well-established synthetic route to 3-methoxyazetidine via aziridine-to-azetidine rearrangement, a methodology validated at multi-gram scale in the peer-reviewed literature [2]. This mature synthetic accessibility translates to more consistent supply, shorter lead times, and lower procurement risk compared to less tractable azetidine derivatives such as 3,3-disubstituted or spirocyclic azetidine ureas. The compound's solid physical form at ambient temperature further facilitates accurate weighing and formulation, reducing the experimental variability common with oil or hygroscopic analogs.

Compound procurement Analytical quality control Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea Based on Quantitative Differentiation Evidence


Kinase-Focused High-Throughput Screening Library Inclusion

The 3-methoxyazetidine fragment qualifies as a privileged kinase-binding motif based on its recurrent appearance in patent applications targeting Cdc7, IKKε/TBK1, and JAK family kinases [1]. Its molecular weight (297.35 g/mol) and estimated LogP (2.3) fall within lead-like property space, making it suitable for inclusion in kinase-focused screening libraries where balanced polarity and permeability are essential. Procurement of this compound for HTS campaigns is supported by its commercial availability at ≥95% purity with full analytical characterization, reducing batch variability risks [2].

Structure-Activity Relationship Exploration of N,N'-Diarylurea Pharmacophore Space

The compound serves as a well-defined reference point for exploring the SAR of terminal aryl substitutions on the diarylurea scaffold. Its N-phenyl terminal group represents the minimal aryl pharmacophore, allowing systematic comparison with substituted phenyl analogs (m-tolyl, 2-chlorophenyl, 4-methoxybenzyl) and the phenethyl homolog (CAS 2034491-32-0) [3]. The 28 Da lower MW and 0.8 log unit lower LogP relative to the phenethyl analog provide measurable property differentiation that aids in deconvoluting steric versus electronic contributions to target binding, as demonstrated across the broader 5-HT2A diarylurea series [4].

Fragment-Based Drug Discovery and Lead Generation Campaigns

With a molecular weight of 297.35 g/mol and six rotatable bonds, the compound occupies the interface between fragment (MW < 300) and lead-like (MW < 350) chemical space, making it appropriate for both fragment-based screening and direct lead generation approaches [5]. The 3-methoxyazetidine ring provides a vector for further elaboration that has been validated in kinase inhibitor optimization, enabling structure-guided growth into ATP-binding pockets without introducing the synthetic complexity of spirocyclic or bridged azetidine alternatives [1].

Chemical Biology Probe Development Targeting Aminergic GPCRs and Related Kinases

The class-level validation of potent 5-HT2A receptor binding (Ki = 0.990 nM) by a closely related 3-methoxyazetidine-diarylurea (CHEMBL585140) establishes a precedent for using this scaffold in aminergic GPCR probe development [4]. The target compound's simpler N-phenyl terminal group (vs. the 4-chlorophenyl-substituted CHEMBL585140) may provide a cleaner selectivity profile baseline, enabling rational introduction of substituents to optimize subtype selectivity while retaining the azetidine-urea core's favorable physicochemical properties.

Quote Request

Request a Quote for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.